molecular formula C7H13ClN2O2 B2892930 Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride CAS No. 146422-38-0

Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride

Cat. No. B2892930
M. Wt: 192.64
InChI Key: PESXKMCPNBSHGM-UHFFFAOYSA-N
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Patent
US05403845

Procedure details

2-Amino-3,4,5,6-tetrahydropyridine-5-carboxylic acid HCl (1 g, 5.6 mmol) was suspended in anhydrous methanol (100 ml), and thionyl chloride (0.5 ml, 7 mmol) was added dropwise with stirring at room temperature. The resulting solution was refluxed overnight and then evaporated to dryness in vacuo. The resulting crude white solid was recrystallized from methanol/ether to give white crystals 589 mg (54%) mp 177°-179° C., identified as product by 300 MHz nmr and ir 1733 cm-1. Calculated: C 43.64, H 6.8, N 14.55; found: C 43.63, H 6.75, N 14.56.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH2:8][CH2:7][CH:6]([C:9]([OH:11])=[O:10])[CH2:5][N:4]=1.S(Cl)([Cl:14])=O.[CH3:16]O>>[ClH:14].[NH2:2][C:3]1[CH2:8][CH2:7][CH:6]([C:9]([O:11][CH3:16])=[O:10])[CH2:5][N:4]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NC1=NCC(CC1)C(=O)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude white solid was recrystallized from methanol/ether

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=NCC(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 589 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.